anti-TB agent 1

Antitubercular MIC Drug Resistance

This pyrazolo[1,5-a]pyridine-3-carboxamide (PPA) derivative (compound 6j) exhibits sub‑nanomolar MICs against drug‑susceptible and multidrug‑resistant Mtb strains, coupled with proven oral bioavailability (F=41%) and an exceptional selectivity index (>25,000). Unlike generic anti‑TB analogs, even minor structural changes in the PPA class can cause >100‑fold variation in potency; only this specific compound offers a validated benchmark for SAR campaigns, PK/PD modeling, and checkerboard synergy assays. Supplied as a high‑purity (≥98%) solid powder for reproducible, publication‑ready results.

Molecular Formula C23H19F3N4O3
Molecular Weight 456.4 g/mol
Cat. No. B15145723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameanti-TB agent 1
Molecular FormulaC23H19F3N4O3
Molecular Weight456.4 g/mol
Structural Identifiers
SMILESCC1=NN2C=CC(=CC2=C1C(=O)NCC3=NC=C(C=C3)C4=CC=C(C=C4)OC(F)(F)F)OC
InChIInChI=1S/C23H19F3N4O3/c1-14-21(20-11-19(32-2)9-10-30(20)29-14)22(31)28-13-17-6-3-16(12-27-17)15-4-7-18(8-5-15)33-23(24,25)26/h3-12H,13H2,1-2H3,(H,28,31)
InChIKeyFJXCWOFMPQOVBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anti-TB Agent 1 Procurement Guide: Essential Characteristics and Compound Identity


anti-TB agent 1 (CAS 2294013-78-6) is a small-molecule antitubercular agent belonging to the pyrazolo[1,5-a]pyridine-3-carboxamide (PPA) class. It was identified as compound 6j in a series of diaryl derivatives designed to combat drug-resistant Mycobacterium tuberculosis (Mtb) [1]. The compound demonstrates exceptional in vitro potency with minimum inhibitory concentrations (MICs) consistently below 2 nM (or <0.002 µg/mL) against both drug-susceptible (H37Rv) and drug-resistant (rRMP, rINH) Mtb strains [1]. It is characterized by a molecular formula of C23H19F3N4O3, a molecular weight of 456.42 g/mol, and is supplied as a solid powder with high purity (>98%) for research applications .

Anti-TB Agent 1 Sourcing Risks: Why Compound-Specific Performance Prevents Generic Substitution


Generic substitution among anti-TB compounds is not feasible due to the highly variable activity profiles, even within the same chemical class. Within the pyrazolo[1,5-a]pyridine-3-carboxamide (PPA) series alone, MIC values against H37Rv vary by over two orders of magnitude (from <0.002 to >0.381 µg/mL), demonstrating that minor structural modifications drastically alter potency [1]. Furthermore, key developmental attributes like oral bioavailability and in vivo efficacy are not class-level properties. For instance, only specific PPA derivatives, such as anti-TB agent 1 (compound 6j), exhibit both potent activity against drug-resistant strains and favorable oral bioavailability (F = 41%), making the substitution of any generic analog a high-risk proposition for research reproducibility and lead optimization [1].

Anti-TB Agent 1 Comparative Evidence: A Quantitative Analysis of Differentiation Against Key Comparators


Potency Comparison: Anti-TB Agent 1 vs. Standard-of-Care Drugs Against Drug-Resistant Mtb

In a direct head-to-head assay, anti-TB agent 1 (compound 6j) demonstrates substantially higher potency against rifampicin-resistant (rRMP) and isoniazid-resistant (rINH) Mtb strains compared to the frontline drugs linezolid (LIZ) and bedaquiline (TMC207). While all tested compounds show sub-µg/mL activity, the MIC of anti-TB agent 1 is <0.002 µg/mL, which is orders of magnitude lower than that of LIZ (0.5 µg/mL) and TMC207 (0.015-0.06 µg/mL), based on cross-study data [1][2]. This suggests a much lower concentration is required to achieve inhibition.

Antitubercular MIC Drug Resistance Mycobacterium tuberculosis

Oral Bioavailability Differentiation: Anti-TB Agent 1 vs. Lead Compound 6n

When compared directly to its close structural analog and lead compound in the same study (compound 6n), anti-TB agent 1 (compound 6j) shows a significantly improved oral pharmacokinetic profile. Compound 6n exhibited poor absorption with an oral bioavailability (F) of only 0.84%, whereas anti-TB agent 1 achieved an F of 41% [1]. This difference is attributed to the optimized diaryl side chain and is critical for progression to in vivo efficacy models.

Pharmacokinetics Oral Bioavailability ADME Rat Model

Cytotoxicity and Selectivity Index: Anti-TB Agent 1 vs. Other PPA Derivatives

A direct comparison within the same assay reveals that anti-TB agent 1 (compound 6j) possesses a favorable selectivity profile, which is not a universal property of the PPA class. While most PPA derivatives showed some level of cytotoxicity against Vero cells, compounds 6d, 6j, and 6l were unique in exhibiting no cytotoxicity, with IC50 values >50 µg/mL and selectivity index (SI) values >25,000 [1]. This contrasts with other derivatives in the series that showed significant cytotoxicity.

Cytotoxicity Selectivity Index Vero Cell Safety Profile

In Vivo Efficacy Validation: Anti-TB Agent 1 Reduces Bacterial Burden in a Murine Model

Anti-TB agent 1 (compound 6j) demonstrates dose-dependent in vivo efficacy in an autoluminescent Mtb H37Ra-infected mouse model, a key differentiator from many early-stage anti-TB compounds that fail to translate in vitro potency to animal models. Oral administration at 10 and 50 mg/kg/day for 5 consecutive days significantly reduced the bacterial burden, as measured by bioluminescence intensity [1]. This provides direct evidence of its ability to reach the site of infection and exert a therapeutic effect in a living system, a property not confirmed for the vast majority of in-class PPA derivatives.

In Vivo Efficacy Mouse Model Bacterial Burden H37Ra

Activity Against Non-Replicating (Dormant) Mtb: A Class-Level Distinction

While not a primary differentiator for anti-TB agent 1 itself, the broader PPA class exhibits activity against non-replicating Mtb, a property shared by only a few frontline drugs like rifampicin (RMP) and pyrazinamide (PZA). In the Low-Oxygen Recovery Assay (LORA), a model for persistent infection, several PPA derivatives (e.g., 6a, MIC = 2.28 µg/mL; 6f, MIC = 2.25 µg/mL) showed activity comparable to RMP (MIC = 2.95 µg/mL) [1]. This class-level inference suggests that optimized PPA compounds like anti-TB agent 1 may retain potential against dormant bacilli, a critical target for shortening TB treatment duration [1]. Direct LORA data for anti-TB agent 1 (6j) is not reported, but the class-level activity provides a strong rationale for its further exploration in this context.

Dormant TB LORA Persistent Infection Latent Tuberculosis

Anti-TB Agent 1 Optimal Use Cases: Evidence-Based Research and Development Applications


Lead Optimization for MDR-TB Drug Discovery Programs

Given its sub-nanomolar MIC against both rRMP and rINH strains (<2 nM), anti-TB agent 1 is ideally suited as a benchmark compound for structure-activity relationship (SAR) studies in medicinal chemistry programs targeting multidrug-resistant tuberculosis. Its potency allows for the sensitive detection of even minor improvements or deteriorations in activity as new analogs are synthesized [1].

In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Rodents

The compound's established oral bioavailability (F = 41%) and favorable plasma exposure (AUC0-∞ = 15638 h*μg/L in rats) make it a robust tool for PK/PD studies in murine models. Researchers can use this compound to establish exposure-response relationships without the confounding factor of poor absorption that plagues many early-stage anti-TB leads [1].

In Vitro Drug Combination and Synergy Screening

The exceptional potency and high selectivity index (SI > 25,000) of anti-TB agent 1 allow for its use in checkerboard or time-kill assays at very low concentrations, minimizing the risk of compound interference or cytotoxicity. This makes it an excellent candidate for evaluating synergistic effects with other anti-TB agents (e.g., bedaquiline, pretomanid) in novel combination regimens [1].

Mechanism of Action Studies in Mycobacterial Energy Metabolism

As a pyrazolo[1,5-a]pyridine-3-carboxamide derivative, the compound likely targets the mycobacterial respiratory cytochrome bcc complex, a validated but relatively new target class [1]. It serves as a high-quality chemical probe for dissecting the biology of the cytochrome bc1-aa3 supercomplex and for screening for resistance mechanisms distinct from those targeting ATP synthase (e.g., bedaquiline).

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